molecular formula C11H22O2 B092551 (E)-1,1-dimethoxynon-2-ene CAS No. 18287-01-9

(E)-1,1-dimethoxynon-2-ene

Cat. No.: B092551
CAS No.: 18287-01-9
M. Wt: 186.29 g/mol
InChI Key: VKWXFMOLPWWLDR-MDZDMXLPSA-N
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Description

(E)-1,1-Dimethoxynon-2-ene is an α,β-unsaturated ether characterized by a non-2-ene backbone with two methoxy (-OCH₃) groups at the C1 position and an E (trans) configuration at the double bond. Its molecular formula is C₁₁H₂₂O₂, with a molecular weight of 186.29 g/mol. This compound belongs to the class of vicinal diethers, where the alkene moiety is conjugated with electron-donating methoxy groups, influencing its electronic properties and reactivity.

Properties

CAS No.

18287-01-9

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

(E)-1,1-dimethoxynon-2-ene

InChI

InChI=1S/C11H22O2/c1-4-5-6-7-8-9-10-11(12-2)13-3/h9-11H,4-8H2,1-3H3/b10-9+

InChI Key

VKWXFMOLPWWLDR-MDZDMXLPSA-N

SMILES

CCCCCCC=CC(OC)OC

Isomeric SMILES

CCCCCC/C=C/C(OC)OC

Canonical SMILES

CCCCCCC=CC(OC)OC

Synonyms

(E)-2-Nonenal dimethyl acetal

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The most relevant structural analogue identified in the evidence is (2E)-1,1-diethoxyhex-2-ene (CAS: 67746-30-9, FDB000965), which shares the following features with (E)-1,1-dimethoxynon-2-ene :

  • Core structure : Both compounds are α,β-unsaturated diethers with an E configuration.
  • Functional groups : Each has two alkoxy groups at the C1 position.
Table 1: Structural and Property Comparison
Property This compound (2E)-1,1-Diethoxyhex-2-ene
Molecular formula C₁₁H₂₂O₂ C₈H₁₆O₂
Molecular weight (g/mol) 186.29 144.21
Alkoxy substituents Methoxy (-OCH₃) Ethoxy (-OCH₂CH₃)
Carbon chain length 9-carbon (nonene) 6-carbon (hexene)
Geometry E (trans) E (trans)

Impact of Structural Variations

a) Alkoxy Group Substitution
  • Methoxy vs. However, ethoxy groups provide stronger electron-donating effects due to increased alkyl chain length, which may stabilize carbocation intermediates in certain reactions .
  • Polarity : Methoxy groups lower hydrophobicity slightly compared to ethoxy, leading to marginally higher water solubility.
b) Carbon Chain Length
  • The longer nonene chain in this compound increases its van der Waals interactions, resulting in a higher boiling point and greater lipophilicity compared to (2E)-1,1-diethoxyhex-2-ene. This property makes the former more suitable for applications requiring lipid membrane permeability (e.g., drug delivery systems).
c) Reactivity Trends
  • Electrophilic Additions : The E geometry in both compounds directs regioselectivity during additions (e.g., hydrohalogenation), favoring anti-Markovnikov products.
  • Oxidation Stability: The conjugated enol ether system in this compound may render it less prone to autoxidation than non-conjugated analogues.

Hypothetical Analogues for Further Study

  • (E)-1,1-Dimethoxydec-2-ene (longer chain for studying lipid interactions).
  • (Z)-1,1-Dimethoxynon-2-ene (stereoisomer to assess geometry-dependent reactivity).

Research Implications and Gaps

  • Synthetic Applications: The ethoxy analogue’s synthesis protocols (e.g., nucleophilic substitution or elimination) could be adapted for this compound, though optimization would be required for the longer carbon chain .
  • Thermodynamic Data : Experimental studies on melting/boiling points, solubility, and partition coefficients are needed to validate inferred properties.

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